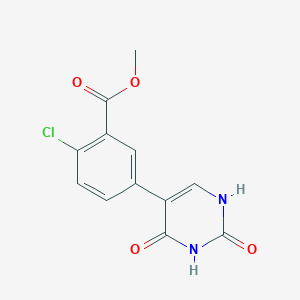
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of the pyrimidine family and is known for its unique structure and properties. In
科学研究应用
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% is a versatile compound that has many applications in scientific research. It has been used in the synthesis of various pyrimidine derivatives, such as 4-chloro-3-methoxycarbonylphenyl pyrimidine-4-carboxamide and 5-(4-chloro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine-4-carboxamide. It has also been used as a starting material for the synthesis of various heterocyclic compounds. In addition, this compound has been used in the synthesis of various nucleoside analogues.
作用机制
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed that this compound has a direct effect on the metabolism of pyrimidine nucleosides. It is thought to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides. This inhibition leads to a decrease in the levels of nucleotides in the cell, which in turn affects the activity of other enzymes involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% are still being studied. However, it is known that this compound has an anti-inflammatory effect and can reduce the production of cytokines and other inflammatory mediators. In addition, it has been shown to have an inhibitory effect on the growth of certain types of cancer cells. It has also been found to have an antimicrobial effect and can inhibit the growth of some bacteria and viruses.
实验室实验的优点和局限性
The advantages of using 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% for laboratory experiments include its low cost, ease of synthesis, and high purity. Additionally, the compound is stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in organic solvents such as dimethylformamide or dimethyl sulfoxide. In addition, it is not suitable for use in cell culture experiments due to its toxicity.
未来方向
The potential future directions for 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug development. Additionally, further research could be done to explore the compound’s potential use in other areas such as agriculture and food production. Additionally, further research could be done to explore the potential use of this compound as a therapeutic agent for various diseases. Finally, further research could be done to explore the potential use of this compound as a diagnostic tool.
合成方法
The synthesis of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% involves a series of steps. The first step is to prepare the starting material, which is a 4-chloro-3-methoxycarbonylphenyl pyrimidine. This is done by reacting 4-chloro-3-methoxycarbonylphenyl amine with 4-chloro-3-methoxycarbonylphenyl isocyanate. The second step is to synthesize the 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% by reacting the pyrimidine with sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80°C.
属性
IUPAC Name |
methyl 2-chloro-5-(2-oxo-1H-pyrimidin-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-11(16)9-4-7(2-3-10(9)13)8-5-14-12(17)15-6-8/h2-6H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJPWQZLTTYQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686876 |
Source


|
| Record name | Methyl 2-chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine | |
CAS RN |
1261987-39-6 |
Source


|
| Record name | Methyl 2-chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2,4)-Dihydroxy-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyrimidine, 95%](/img/structure/B6386007.png)










